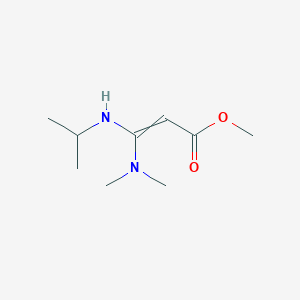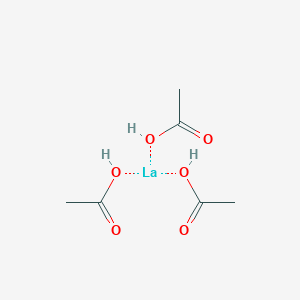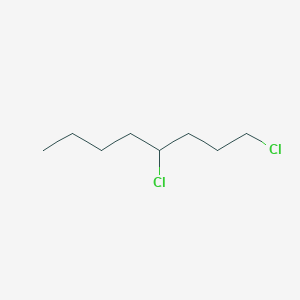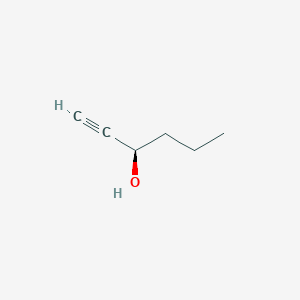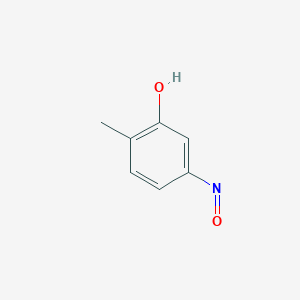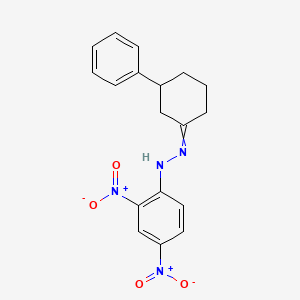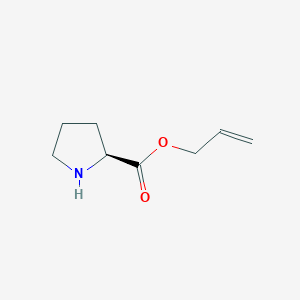
H-L-Pro-oall
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-L-Pro-oall, also known as L-Proline 2-propenyl ester, is a heterocyclic organic compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . This compound is a derivative of L-Proline, an amino acid, and is characterized by the presence of a propenyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-L-Pro-oall typically involves the esterification of L-Proline with allyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux for several hours to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction mixture is often subjected to distillation to remove excess reagents and by-products, followed by purification steps such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
H-L-Pro-oall undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The propenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
科学的研究の応用
H-L-Pro-oall has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of H-L-Pro-oall involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of L-Proline and allyl alcohol. The released L-Proline can then participate in various metabolic pathways, while allyl alcohol can undergo further metabolic transformations .
類似化合物との比較
Similar Compounds
L-Proline: The parent amino acid, lacking the propenyl ester group.
L-Proline methyl ester: Similar ester derivative with a methyl group instead of a propenyl group.
L-Proline ethyl ester: Another ester derivative with an ethyl group.
Uniqueness
H-L-Pro-oall is unique due to its propenyl ester group, which imparts distinct chemical reactivity and biological properties compared to other L-Proline derivatives. This uniqueness makes it valuable in specific synthetic and research applications .
特性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC名 |
prop-2-enyl (2S)-pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-2-6-11-8(10)7-4-3-5-9-7/h2,7,9H,1,3-6H2/t7-/m0/s1 |
InChIキー |
FIPIQJXHJNVRRN-ZETCQYMHSA-N |
異性体SMILES |
C=CCOC(=O)[C@@H]1CCCN1 |
正規SMILES |
C=CCOC(=O)C1CCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


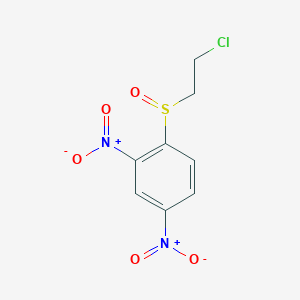
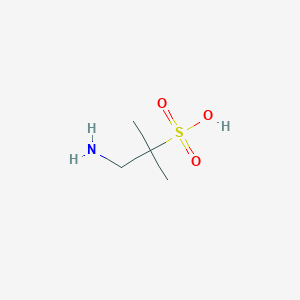
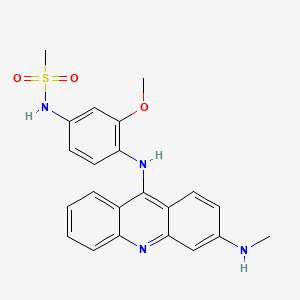
![3-Azabicyclo[3.1.0]hexane-2-carboxamide,3-methyl-,[1R-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B13799646.png)
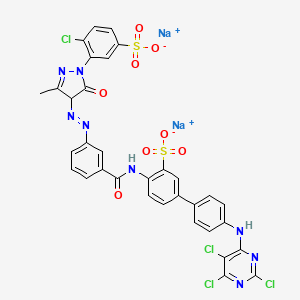
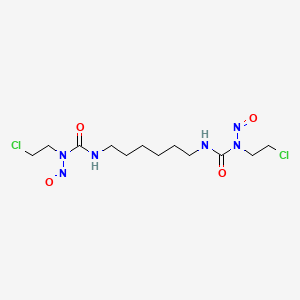
![N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea](/img/structure/B13799655.png)
![1-(4-Methoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13799661.png)
